![molecular formula C23H24BrN3O3 B11421898 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11421898.png)
4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a useful research compound. Its molecular formula is C23H24BrN3O3 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities supported by diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including the formation of the dihydropyrrolo[3,4-c]pyrazolone framework. Various methods have been reported in literature for synthesizing similar compounds, often yielding high purity and good yields (72-94%) under optimized conditions . Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure.
Antioxidant Activity
Research indicates that derivatives of 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems . The mechanism involves the donation of hydrogen atoms or electrons to free radicals, stabilizing them.
Antimicrobial Properties
Studies have demonstrated that compounds within this class display antimicrobial activity against various pathogens. The presence of the bromophenyl and hydroxyphenyl substituents is believed to enhance membrane permeability, allowing these compounds to exert their effects on microbial cells .
Inhibition of Enzymatic Activity
Compounds similar to this compound have been reported to inhibit key enzymes involved in disease processes. For instance, they may act as inhibitors of the main protease (Mpro) of SARS-CoV-2, showcasing potential applications in antiviral therapies .
Case Studies
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The hydroxyl group on the phenolic moiety is crucial for radical scavenging.
- Enzymatic Inhibition : The structural features allow for binding to the active sites of enzymes, blocking their function.
- Membrane Interaction : The lipophilic nature due to bromine and propoxy groups enhances membrane penetration.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The dihydropyrrolo[3,4-c]pyrazole framework has been linked to inhibitory effects on cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer therapies .
Antioxidant Properties
The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities. Research indicates that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .
Agrochemical Applications
Herbicidal Activity
The compound's structure suggests potential herbicidal applications. Research on related pyrazole derivatives has indicated effective herbicidal activity against various weed species. This application could be explored further to develop environmentally friendly herbicides that target specific plant pathways without affecting crops .
Insecticidal Properties
Preliminary investigations into the insecticidal properties of similar compounds have shown promise. The ability to disrupt insect growth and reproduction could lead to new pest management strategies in agriculture .
Materials Science Applications
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer chemistry. The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for advanced material applications .
Nanotechnology
Research into nanocomposites has revealed that compounds like 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be utilized to create nanostructured materials with tailored properties for electronics and photonics applications .
Case Studies and Research Findings
Properties
Molecular Formula |
C23H24BrN3O3 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H24BrN3O3/c1-14(2)30-13-5-12-27-22(15-8-10-16(24)11-9-15)19-20(25-26-21(19)23(27)29)17-6-3-4-7-18(17)28/h3-4,6-11,14,22,28H,5,12-13H2,1-2H3,(H,25,26) |
InChI Key |
FDGLBIYSGGFIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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